molecular formula C17H18ClN3O4S B2743811 1-(5-Chloro-2-methoxyphenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea CAS No. 1203366-74-8

1-(5-Chloro-2-methoxyphenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea

Cat. No. B2743811
CAS RN: 1203366-74-8
M. Wt: 395.86
InChI Key: WLUPILWTUHTLEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Chloro-2-methoxyphenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea, also known as CMU, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Heterocyclic Compound Synthesis : The synthesis and reactions of phenyl(trichloromethyl)carbinol with bifunctional reagents containing nucleophilic sulfur, such as thioureas, lead to the formation of heterocyclic compounds including thiazolidinones and thiadiazinones. This reaction pathway highlights the utility of urea derivatives in generating a diverse array of heterocyclic compounds, which are crucial in pharmaceutical research and development (Reeve & Coley, 1979).

Antiparkinsonian Activity : Urea and thiourea derivatives of thiazolo[4,5-d]pyrimidines have shown significant antiparkinsonian activity in experimental models. This suggests that similar urea compounds could be explored for their potential neuroprotective properties and as a basis for developing treatments for neurodegenerative disorders (Azam, Alkskas, & Ahmed, 2009).

Improved Synthetic Methods : Research into the synthesis of benzoxazolones from methoxyphenol derivatives has been improved by using urea instead of traditional reagents, highlighting urea's role in enhancing the efficiency and reducing the costs of chemical synthesis (Ju Xiu-lian, 2011).

Photodegradation and Hydrolysis Studies : Investigations into the photodegradation and hydrolysis of substituted urea herbicides provide valuable information on the environmental fate of these compounds. Understanding these processes is essential for assessing the environmental impact of urea-based chemicals (Gatidou & Iatrou, 2011).

ROCK Inhibitors for Cancer Research : Pyridylthiazole-based ureas serve as potent inhibitors of Rho-associated protein kinases, with significant implications for cancer research. These findings suggest that similar compounds, including 1-(5-Chloro-2-methoxyphenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea, could be explored for their therapeutic potential in oncology (Pireddu et al., 2012).

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O4S/c1-25-16-8-3-12(18)11-15(16)20-17(22)19-13-4-6-14(7-5-13)21-9-2-10-26(21,23)24/h3-8,11H,2,9-10H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUPILWTUHTLEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-2-methoxyphenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea

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